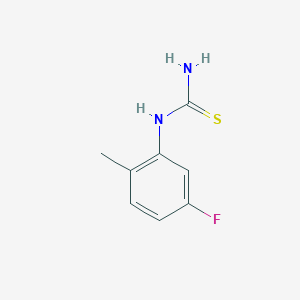

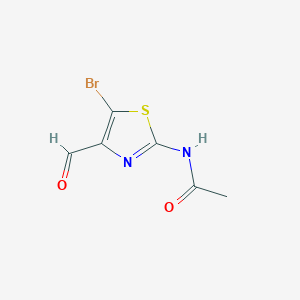

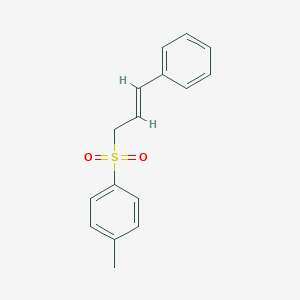

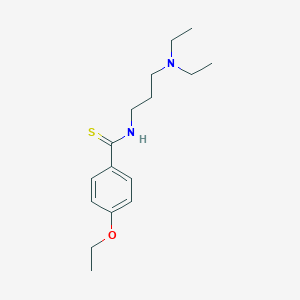

(5-Fluoro-2-methylphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

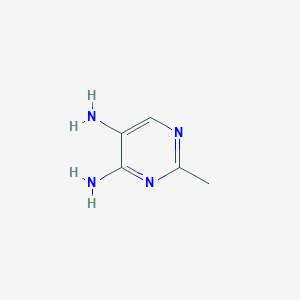

Thioureas are a class of compounds that have garnered interest due to their wide range of applications, particularly in medicinal chemistry. They are known for their ability to form hydrogen bonds, which can activate substrates and facilitate various chemical reactions. The specific compound of interest, (5-Fluoro-2-methylphenyl)thiourea, is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amines with thiocarbonyldiimidazole or other sulfur-containing reagents. For instance, the synthesis of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was achieved, and its structure was confirmed by single-crystal X-ray diffraction analysis . Similarly, the synthesis of various thiourea derivatives, including those with oxazolyl-phenyl fragments, was performed, and these compounds were evaluated for their antiviral properties . These methods could potentially be adapted for the synthesis of (5-Fluoro-2-methylphenyl)thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a 5-fluorouracil derivative was determined, providing insights into the arrangement of atoms and the overall geometry of the molecule . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often acting as catalysts due to their hydrogen-bonding capabilities. Bifunctional thioureas with different substituents have been synthesized and their catalytic performance in Michael addition reactions has been compared, highlighting the influence of electronic effects on reaction outcomes . The reactivity of (5-Fluoro-2-methylphenyl)thiourea would likely be influenced by the presence of the fluorine atom and the methyl group, affecting its hydrogen-bonding interactions and overall chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic data provide information on the density and molecular volume, which are related to the physical properties of the compound . The presence of fluorine in the structure can affect the compound's lipophilicity and its interaction with biological systems, which is important for its potential use as a medicinal agent .

科学的研究の応用

Chemosensing and Environmental Monitoring

(5-Fluoro-2-methylphenyl)thiourea derivatives are explored for their applications in chemosensing due to their nucleophilic S- and N- atoms, which enable inter- and intramolecular hydrogen bonding. These characteristics make them vital for detecting environmental pollutants. They have been utilized in designing highly sensitive and selective fluorimetric and colorimetric chemosensors. Such chemosensors are effective for detecting various anions (e.g., CN-, AcO-, F-, ClO-) and neutral analytes (e.g., ATP, DCP, Amlodipine) in biological, environmental, and agricultural samples, promising advancements in organic fluorescent and colorimetric sensors for diverse analytes (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Medicinal Applications

Thiourea derivatives exhibit significant versatility, extending from coordination chemistry to medicinal applications. By coordinating with certain metal ions (e.g., Cu, Ag, Au), these derivatives enhance their activity in pharmaceutical chemistry. They have also been utilized as chemosensors, revealing their potential in detecting anions and cations in environmental and biological samples. This dual functionality underscores their importance in both medicinal chemistry and analytical applications, fostering the design of more effective therapeutic agents and diagnostic tools (Ezzat Khan et al., 2020).

Gold Leaching in Mining

Thiourea compounds, including (5-Fluoro-2-methylphenyl)thiourea derivatives, have been researched as alternative leaching agents to cyanide for gold extraction from ore. Their application aims to overcome the environmental and health issues associated with cyanide, though challenges regarding thiourea's stability and cost-effectiveness persist. Research focuses on optimizing conditions to enhance the efficiency of gold recovery, demonstrating thiourea's potential in creating more environmentally friendly mining practices (Jinshan Li & Jan D. Miller, 2006).

Anti-inflammatory Drug Development

Thiourea derivatives have been explored for their anti-inflammatory properties through computational drug design. Molecular docking studies show these compounds exhibit high binding potential to target proteins involved in inflammation, such as COX-1, COX-2, and 5-LOX. Such research underscores the potential of thiourea derivatives in developing more effective anti-inflammatory drugs, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Nikolic et al., 2022).

Safety And Hazards

将来の方向性

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, continue to be a subject of interest in medicinal chemistry due to their broad range of therapeutic and pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential applications in various fields of medicine and chemistry .

特性

IUPAC Name |

(5-fluoro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTMKTPFNGHTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369736 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methylphenyl)thiourea | |

CAS RN |

16822-86-9 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)